molecular formula C24H23N5O5 B11270013 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11270013
M. Wt: 461.5 g/mol
InChI Key: OAWZNLMEVSUZDA-UHFFFAOYSA-N
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Description

1-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde, 5-methyl-1,3-oxazole, and 4-methoxybenzylamine. The synthesis process may involve:

    Condensation reactions: to form intermediate compounds.

    Cyclization reactions: to create the oxazole and pyrrolo[3,4-d][1,2,3]triazole rings.

    Functional group modifications: to introduce the ethoxy and methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates and selectivity.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

    Scale-up processes: to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound could inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular responses.

    DNA/RNA: The compound could interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5-(4-ETHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE
  • 1-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5-(4-HYDROXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE

Uniqueness

The uniqueness of 1-{[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N5O5

Molecular Weight

461.5 g/mol

IUPAC Name

3-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C24H23N5O5/c1-4-33-18-9-5-15(6-10-18)22-25-19(14(2)34-22)13-28-21-20(26-27-28)23(30)29(24(21)31)16-7-11-17(32-3)12-8-16/h5-12,20-21H,4,13H2,1-3H3

InChI Key

OAWZNLMEVSUZDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)OC)N=N3

Origin of Product

United States

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